Home > Products > Screening Compounds P55370 > (Pyr1)-Opiorphin trifluoroacetate
(Pyr1)-Opiorphin trifluoroacetate - 1189350-60-4

(Pyr1)-Opiorphin trifluoroacetate

Catalog Number: EVT-1724088
CAS Number: 1189350-60-4
Molecular Formula: C29H45N11O8
Molecular Weight: 675.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Pyr1)-Opiorphin trifluoroacetate is a synthetic peptide derived from the naturally occurring opiorphin, which is known for its analgesic properties. Opiorphin is a small peptide that acts as an endogenous inhibitor of enkephalin-degrading enzymes, thereby enhancing the effects of enkephalins, which are natural pain-relieving compounds in the body. The trifluoroacetate salt form is often used to improve the stability and solubility of the compound for research and therapeutic applications.

Source

The compound is synthesized through chemical processes that mimic the natural biosynthesis of opiorphin. It is primarily studied in biochemical and pharmacological research settings.

Classification

(Pyr1)-Opiorphin trifluoroacetate falls under the classification of peptides and neuropeptides, specifically as an analgesic agent due to its role in pain modulation.

Synthesis Analysis

Methods

The synthesis of (Pyr1)-Opiorphin trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. This technique allows for the sequential addition of amino acids to a growing chain while attached to a solid support.

Technical Details

  1. Amino Acid Assembly: The process begins with the attachment of a protected amino acid to a resin.
  2. Deprotection and Coupling: After each amino acid addition, protective groups are removed, followed by the coupling of the next amino acid.
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of (Pyr1)-Opiorphin trifluoroacetate consists of a sequence of amino acids that includes a pyrrolidine derivative at position one, which enhances its bioactivity.

Data

  • Molecular Formula: C₁₃H₁₈F₃N₃O₄S
  • Molecular Weight: Approximately 359.36 g/mol
  • Structural Features: The structure includes multiple functional groups that contribute to its binding affinity and stability.
Chemical Reactions Analysis

Reactions

(Pyr1)-Opiorphin trifluoroacetate primarily engages in biochemical interactions rather than traditional chemical reactions. Its main activity involves binding to opioid receptors, which modulate pain perception.

Technical Details

  • Enzyme Interaction: It inhibits enkephalinase enzymes, leading to increased levels of enkephalins.
  • Receptor Binding: The compound exhibits high affinity for mu-opioid receptors, promoting analgesic effects.
Mechanism of Action

Process

The mechanism of action for (Pyr1)-Opiorphin trifluoroacetate involves its interaction with opioid receptors in the central nervous system.

Data

  1. Inhibition of Enkephalinase: By inhibiting the breakdown of enkephalins, it prolongs their action.
  2. Receptor Activation: The binding to mu-opioid receptors triggers intracellular signaling pathways that result in reduced pain perception.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The trifluoroacetate form enhances stability under physiological conditions.
  • pH Sensitivity: Exhibits stability across a range of pH levels, making it suitable for various biological applications.
Applications

(Pyr1)-Opiorphin trifluoroacetate has several scientific uses, particularly in pharmacological research:

  • Pain Management Research: Used in studies aimed at understanding pain mechanisms and developing new analgesics.
  • Neuroscience Studies: Investigated for its effects on neural pathways related to pain and stress response.
  • Therapeutic Development: Potential applications in creating novel treatments for chronic pain conditions by modulating endogenous opioid systems.

This compound represents an important area of study within neuropeptide research, offering insights into pain modulation and therapeutic strategies.

Introduction

Historical Context and Discovery of (Pyr1)-Opiorphin Trifluoroacetate

The discovery of Opiorphin originated from investigations into natural pain-modulating pathways in humans. In 2006, researchers isolated the native QRFSR peptide from human saliva after identifying its ability to inhibit substance P degradation by neutral endopeptidase (NEP). This breakthrough emerged from functional assays using human LNCaP prostate epithelial cells, which express membrane-bound NEP. Fractionation of saliva via cation-exchange HPLC (CE-HPLC) and reverse-phase HPLC (RP-HPLC) revealed two active molecular populations: the major form QRFSR (Opiorphin) and a minor hydrophobic variant later identified as (Pyr1)-Opiorphin (GlpRFSR), formed via spontaneous cyclization of N-terminal glutamine to pyroglutamate [3].

Initial in vivo studies demonstrated that native Opiorphin suppressed pain in rodent models with efficacy comparable to morphine, without inducing tolerance or addiction. However, its therapeutic potential was limited by rapid gastrointestinal degradation and poor blood-brain barrier penetration. To address these limitations, researchers developed the stabilized pyroglutamate analog, (Pyr1)-Opiorphin, which resisted enzymatic cleavage while retaining analgesic properties. The trifluoroacetate salt form (CAS 1189350-60-4) was subsequently synthesized to facilitate pharmacological studies [1] [4].

Key Milestones:

  • 2006: Isolation of Opiorphin (QRFSR) from human saliva and characterization of its ectopeptidase inhibitory activity [3] [5].
  • 2010: Demonstration of non-addictive analgesia by native Opiorphin in murine models [1].
  • 2016: Synthesis and validation of (Pyr1)-Opiorphin trifluoroacetate (STR-324) as a stable analog with systemic analgesic efficacy [1].

Table 1: Discovery and Development Timeline

YearMilestoneSignificance
2006Isolation of QRFSR (Opiorphin) from human saliva [3]First identification of endogenous human enkephalinase inhibitor
2010Confirmation of morphine-comparable analgesia without addiction liability [1]Validated therapeutic potential of Opiorphin class
2016Characterization of (Pyr1)-Opiorphin trifluoroacetate [1]Stabilized analog enabling systemic administration studies

Systematic Nomenclature and Structural Classification

Systematic Nomenclature:

  • IUPAC Name: (2S,5S,8S,11S,14S)-14,17-diamino-8-benzyl-2,11-bis(3-guanidinopropyl)-5-(hydroxymethyl)-4,7,10,13,17-pentaoxo-3,6,9,12-tetraazaheptadecan-1-oic acid (for Opiorphin base) [1].
  • (Pyr1)-Opiorphin: 5-Oxo-L-prolyl-L-arginyl-L-phenylalanyl-L-seryl-L-arginine or Pyr-Arg-Phe-Ser-Arg-OH [4].
  • Trifluoroacetate Salt: Molecular formula C₂₉H₄₅N₁₁O₈·C₂HF₃O₂ (base MW: 675.74 g/mol) [4].

Structural Features:

  • Peptide Backbone: Pentapeptide with sequence Pyr-Arg-Phe-Ser-Arg.
  • Key Modification: N-terminal glutamine cyclization forms pyroglutamate (5-oxoproline), enhancing resistance to aminopeptidases and improving metabolic stability [1] [4].
  • Active Groups:
  • Pyroglutamate (hydrophobic moiety promoting membrane interaction).
  • Dual arginine residues (guanidinium groups enabling electrostatic interactions with ectopeptidase active sites).
  • Benzyl side chain (phenylalanine) facilitating hydrophobic anchoring.

Table 2: Structural Comparison of Opiorphin Variants

PropertyNative Opiorphin (QRFSR)(Pyr1)-Opiorphin
SequenceGln-Arg-Phe-Ser-ArgPyr-Arg-Phe-Ser-Arg
Molecular Weight692.78 g/mol675.74 g/mol (base)
N-TerminusFree amine (Glutamine)Cyclized pyroglutamate
StabilityLow (enzymatically cleaved)High (resists aminopeptidases)
CAS NumberNot assigned1189350-60-4 [4]

Physiological Relevance in Endogenous Pain Modulation

(Pyr1)-Opiorphin trifluoroacetate exerts analgesia by amplifying endogenous opioid signaling through selective inhibition of enkephalin-degrading enzymes:

Mechanism of Action:

  • Ectopeptidase Inhibition:
  • Binds to and inhibits neutral endopeptidase (NEP) and aminopeptidase N (AP-N) with IC₅₀ values of 11 ± 3 μM and 29 ± 1 μM, respectively [3].
  • Prevents cleavage of enkephalins (Met-enkephalin, Leu-enkephalin), extending their half-life in synaptic spaces.
  • Opioid Pathway Activation:
  • Prolonged enkephalin activity stimulates δ- and μ-opioid receptors in the spinal cord and periaqueductal gray.
  • Modulates descending inhibitory pathways to reduce nociceptive signaling [1].

Physiological Effects:

  • Analgesia: In rodent models, (Pyr1)-Opiorphin suppresses mechanical and chemical pain at doses equimolar to morphine, with effects blocked by opioid antagonists (e.g., naloxone), confirming endogenous opioid dependence [1] [3].
  • Antidepressant Activity: Enhances enkephalin-dependent δ-opioid signaling in limbic regions, reducing depressive-like behaviors in forced-swim tests [1].
  • Non-Addictive Profile: Unlike morphine, it does not activate reward pathways or induce dopamine release in the nucleus accumbens, eliminating abuse potential [1].

Table 3: Key Physiological Actions of (Pyr1)-Opiorphin

Target PathwayBiological EffectFunctional Outcome
NEP/AP-N inhibition↑ Enkephalin half-lifeSpinal analgesia (mechanical/chemical pain)
δ-Opioid receptorMood modulationAntidepressant-like effects
μ-Opioid receptorPeriaqueductal gray neuron inhibitionPanicolytic (antipanic) response

Properties

CAS Number

1189350-60-4

Product Name

(Pyr1)-Opiorphin trifluoroacetate

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid

Molecular Formula

C29H45N11O8

Molecular Weight

675.7 g/mol

InChI

InChI=1S/C29H45N11O8/c30-28(31)34-12-4-8-17(37-24(44)18-10-11-22(42)36-18)23(43)39-20(14-16-6-2-1-3-7-16)25(45)40-21(15-41)26(46)38-19(27(47)48)9-5-13-35-29(32)33/h1-3,6-7,17-21,41H,4-5,8-15H2,(H,36,42)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

IGNRLOHOSXHVRN-SXYSDOLCSA-N

SMILES

C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.